![molecular formula C12H17N5O4 B1301308 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid CAS No. 626223-48-1](/img/structure/B1301308.png)

4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

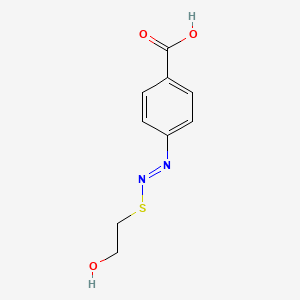

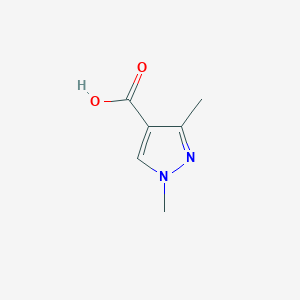

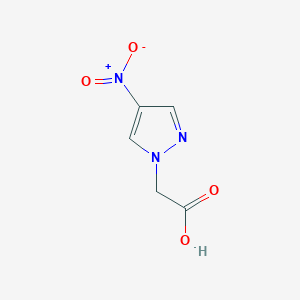

“4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid” is a chemical compound with the molecular formula C12H17N5O4 . It is used in proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride), an organic triazine derivative, is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) .Chemical Reactions Analysis

DMTMM, a related compound, is commonly used for the activation of carboxylic acids, particularly for amide synthesis . It can also be used to synthesize other carboxylic functional groups such as esters and anhydrides .Applications De Recherche Scientifique

Biological Applications

Triazines and tetrazines are building blocks for biologically important organic molecules . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal .

Antitumor Properties

Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung breast and ovarian cancer .

Aromatase Inhibitory Activity

Significant aromatase inhibitory activity has been observed for 1,3,5-triazines of a certain structure .

Antiprotozoal Activity

The 1,3,5-triazine substituted polyamines have shown good in vitro activity against the protozoan parasite Trypanosoma brucei, the causative organism of Human African Trypanosomasis .

Click Chemistry

The structural scaffolds of tetrazines facilitate the development of click chemistry . They have expanded applications in the bio-orthogonal field .

Materials Chemistry and Biomedical Field

Tetrazines have applications in materials chemistry and the biomedical field .

Heterogeneous Catalysis

Triazine and tetrazines have great practical applications such as heterogeneous catalysis .

Energy-related Functions

Triazine and tetrazines also have energy-related functions .

Mécanisme D'action

Target of Action

It is known that the compound has distinct molecular features that allow for the development of targeted therapies addressing a spectrum of health conditions, from neurological disorders to metabolic diseases .

Mode of Action

The mode of action of 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid involves the formation of active esters. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathways affected by 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid are related to the formation of carboxylic acid derivatives. The compound plays a role in the formation of active esters, which are highly reactive and can undergo nucleophilic attacks .

Pharmacokinetics

It is known that the compound has a molecular weight of 29529 g/mol , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

It is known that the compound can inhibit the tyrosine kinase domain of cell-surface receptors .

Safety and Hazards

Propriétés

IUPAC Name |

4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c18-10(19)9-13-11(16-1-5-20-6-2-16)15-12(14-9)17-3-7-21-8-4-17/h1-8H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQFUXWZUXEQSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)C(=O)O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361662 |

Source

|

| Record name | 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |

CAS RN |

626223-48-1 |

Source

|

| Record name | 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid](/img/structure/B1301229.png)

![2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B1301261.png)